5,6-Dimethoxy-1H-indol-1-amine
Description
Significance of Indole (B1671886) and its Derivatives in Contemporary Chemical Research
Indole, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, and its derivatives are of paramount importance in the field of medicinal chemistry. mdpi.comjchr.org These compounds serve as a fundamental scaffold for a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. mdpi.comjchr.orgbiosynth.com The versatility of the indole nucleus allows for the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents. mdpi.comnih.gov
The significance of indole derivatives in modern drug discovery is underscored by their ability to interact with various biological targets. mdpi.com For instance, certain indole-based compounds are known to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy, while others modulate inflammatory pathways. mdpi.com The structural diversity of indole derivatives enables the fine-tuning of their pharmacological profiles, leading to the creation of more potent and selective therapeutic agents. biosynth.compcbiochemres.com Researchers continue to explore the synthesis and therapeutic potential of novel indole derivatives, aiming to address significant healthcare challenges such as drug-resistant cancers and chronic inflammatory diseases. mdpi.comnih.gov
Overview of N-Aminoindole Scaffolds within Heterocyclic Chemistry
Within the broader class of indole derivatives, N-aminoindoles represent a unique and important subclass of heterocyclic compounds. These molecules are characterized by the presence of an amino group directly attached to the nitrogen atom of the indole ring. The introduction of this N-amino group significantly influences the chemical reactivity and biological properties of the indole scaffold.
The synthesis of N-aminoindoles has been an area of active research, with various methods developed for their preparation. jst.go.jp These synthetic strategies often involve the N-amination of an indole precursor or the cyclization of appropriately substituted starting materials. jst.go.jpresearchgate.net The reactivity of N-aminoindoles has also been explored, revealing their utility as versatile intermediates in the synthesis of more complex heterocyclic systems. For example, they can undergo reactions such as acylation and can be used to construct fused-ring systems. acs.org The development of efficient and general methods for the synthesis of N-aminoindoles is crucial for expanding their applications in medicinal chemistry and materials science. nih.gov
Scope and Research Focus on 5,6-Dimethoxy-1H-indol-1-amine
This article focuses specifically on the chemical compound This compound . This particular N-aminoindole derivative is distinguished by the presence of two methoxy (B1213986) groups at the 5 and 6 positions of the indole ring. These methoxy groups are known to influence the electron density and, consequently, the reactivity and biological activity of the indole system. chim.it
The research on this compound is part of a broader effort to explore the therapeutic potential of substituted indole derivatives. The dimethoxy substitution pattern is of particular interest as it is found in a number of biologically active molecules. nih.govresearchgate.net While the parent compound, 5,6-dimethoxyindole (B14739), has been studied for its properties and as a precursor in the synthesis of other compounds, the specific research focus on its N-amino derivative is more recent and specialized. nih.govchemicalbook.com
The investigation into this compound and related structures aims to understand how the combination of the N-amino group and the dimethoxy substituents affects its chemical properties and potential applications. This includes exploring its synthesis, reactivity, and its potential as a building block for more complex molecules with potential pharmacological activity.
Chemical Compound Information
| Compound Name | IUPAC Name | CAS Number | Molecular Formula |
| This compound | This compound | Not available | C10H12N2O2 |
| Indole | 1H-Indole | 120-72-9 | C8H7N |
| 5,6-Dimethoxyindole | 5,6-dimethoxy-1H-indole | 14430-23-0 | C10H11NO2 |
| N-aminoindole | 1H-indol-1-amine | Not available | C8H8N2 |
Interactive Data Table: Properties of 5,6-Dimethoxyindole
The following table provides some of the known physical and chemical properties of the parent compound, 5,6-dimethoxyindole, which serves as a foundational structure for the title compound.
| Property | Value | Source |
| Melting Point | 154-157 °C | chemicalbook.comlookchem.cn |
| Boiling Point | 198 °C at 8 mmHg | chemicalbook.com |
| Water Solubility | Insoluble | chemicalbook.com |
| Appearance | Beige Powder | chemicalbook.com |
| λmax | 306 nm (in Ethanol) | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5,6-dimethoxyindol-1-amine |
InChI |
InChI=1S/C10H12N2O2/c1-13-9-5-7-3-4-12(11)8(7)6-10(9)14-2/h3-6H,11H2,1-2H3 |
InChI Key |
NEFRMBASPIIITD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2N)OC |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dimethoxy 1h Indol 1 Amine and Analogous N Aminoindoles
Conventional Synthetic Approaches to Indole-1-amines
Traditional methods for constructing the indole (B1671886) nucleus have been adapted for the synthesis of N-aminoindoles, typically by employing hydrazine (B178648) derivatives as key starting materials. These methods, while foundational, often require harsh conditions.
Fischer Indole Synthesis : This is a widely used method that involves the acid-catalyzed cyclization of arylhydrazones to form indoles. alfa-chemistry.comwikipedia.org For N-aminoindole synthesis, a derivative of phenylhydrazine is reacted with an appropriate aldehyde or ketone. The resulting arylhydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., ZnCl₂, polyphosphoric acid) to induce a openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole core. alfa-chemistry.comwikipedia.org A three-component variant of this reaction has been developed, combining organometallic reagents, nitriles, and arylhydrazine salts in a one-pot process. nih.gov
Leimgruber-Batcho Indole Synthesis : This two-step process is a popular alternative to the Fischer synthesis, known for its high yields and milder conditions. wikipedia.org It begins with the reaction of an o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.orgresearchgate.net This intermediate is then subjected to reductive cyclization using catalysts like Raney nickel with hydrazine or palladium on carbon (Pd/C) with hydrogen to afford the indole. wikipedia.orgyoutube.com This method is particularly advantageous as many substituted o-nitrotoluenes are commercially available. wikipedia.org
Bischler-Möhlau Indole Synthesis : This reaction produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline (B41778) derivative. wikipedia.orgchemeurope.com The mechanism involves the initial formation of an α-arylamino-ketone intermediate, which then undergoes an electrophilic cyclization and subsequent aromatization to form the indole ring. chemeurope.com While historically limited by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have improved its utility. chemeurope.comscispace.com
Green Chemistry Principles in N-Aminoindole Synthesis
In line with modern synthetic chemistry, the preparation of N-aminoindoles is increasingly guided by the principles of green chemistry, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. openmedicinalchemistryjournal.com
Aqueous and Solvent-Free Reaction Environments
The use of water as a reaction medium or the complete elimination of solvents represents a significant step towards sustainable synthesis.
Aqueous Reactions : Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. nih.gov Chemoselective N-acylation of amines, a key step in functionalizing N-aminoindoles, has been successfully carried out in water without the need for any catalyst or surfactant. researchgate.net Similarly, versatile benzotriazole chemistry has been employed for the N-acylation of various amines in water, proceeding with high yields at both room temperature and under microwave irradiation. nih.govmerckmillipore.com A green Passerini three-component reaction for synthesizing indolone-N-amino acid derivatives has also been reported in aqueous conditions. rhhz.net
Solvent-Free Reactions : Conducting reactions in the absence of a solvent minimizes waste and simplifies purification. Solvent-free, microwave-assisted Bischler indole synthesis has been developed by reacting anilines and phenacyl bromides in a solid-state reaction. researchgate.net Catalyst-free N-acylation of amines has also been achieved efficiently under solvent-free conditions, demonstrating excellent yields for a range of aliphatic, aromatic, and heterocyclic amines. orientjchem.orgresearchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reactions. mdpi.com
Microwave irradiation has been effectively applied to several indole syntheses. For instance, the Bischler-Möhlau synthesis has been improved using microwave heating, which provides a milder and more efficient route to 2-arylindoles. chemeurope.comscispace.com The regioselective Friedel-Crafts acylation of 5-bromoindole under solvent-free microwave conditions yields 3-acyl-5-bromoindole derivatives rapidly and in high yields. mdpi.com Furthermore, a three-component domino reaction for synthesizing complex indolodiazepinotriazoles has been developed under microwave conditions, showcasing the power of this technology for constructing polyheterocyclic systems in a single step. beilstein-journals.org
| Reaction Type | Substrates | Conditions | Time | Yield |
| Bischler-Möhlau Synthesis | Anilines, Phenacyl Bromides | Solvent-free, Microwave | 45-60 s | 52-75% |
| Friedel-Crafts Acylation | 5-Bromoindole, Anhydrides | Solvent-free, Microwave | 5-10 min | 70-95% |
| Domino Reaction | 2-Alkynylindoles, Epichlorohydrin, Sodium Azide | Cs₂CO₃, DMF, Microwave | 40 min | 72-85% |
Catalyst-Free and Nanocatalyst-Mediated Transformations
Eliminating catalysts or using highly efficient and recyclable nanocatalysts aligns with green chemistry principles by reducing metal waste and simplifying reaction workups.
Catalyst-Free Transformations : Several key reactions for N-aminoindole synthesis can proceed without a catalyst. The N-acylation of amines with acetic anhydride has been shown to be highly efficient under solvent-free and catalyst-free conditions. orientjchem.orgresearchgate.net This method is chemo-selective and works well for a broad range of amines. researchgate.net Additionally, the synthesis of 3-substituted indoles via a multicomponent reaction using polyethylene glycol 400 as a reaction promoter has been achieved without a catalyst. openmedicinalchemistryjournal.com
Nanocatalyst-Mediated Transformations : While specific examples for N-aminoindole synthesis are emerging, nanocatalysts are increasingly used for constructing indole derivatives. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. The use of nanoparticles under solvent-free conditions is a recognized green method for indole synthesis. openmedicinalchemistryjournal.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. This approach offers high atom economy and operational simplicity.
The indole core is a common scaffold in MCRs. A copper-catalyzed three-component coupling of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes provides an efficient route to 3-aminoindoles. nih.gov The Passerini three-component reaction has been utilized in water to generate novel indolone-N-amino acid derivatives. rhhz.net Furthermore, a three-component approach to the Fischer indole synthesis has been developed, which combines nitriles, organometallic reagents, and arylhydrazine salts in one pot. nih.gov These strategies allow for the rapid assembly of complex indole-based molecules from simple precursors. nih.govmdpi.com
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles and N-aminoindoles, by enabling novel bond formations and C-H functionalization pathways. tandfonline.commdpi.com
Palladium (Pd) : Palladium catalysts are widely used for cross-coupling reactions and C-H activation. mdpi.com A palladium-catalyzed strategy can be used to effect the Fischer indole synthesis by coupling aryl bromides with hydrazones. wikipedia.org Cascade reactions involving palladium catalysis have been developed for synthesizing azaindoles from amino-o-bromopyridines. mdpi.com
Copper (Cu) : Copper catalysts are often cheaper and more abundant than palladium. They are effective in C-H activation and amination reactions. acs.org A notable example is the copper-catalyzed three-component reaction to synthesize 3-aminoindoles. nih.gov
Gold (Au) : Gold catalysts have unique reactivity, particularly in activating alkynes. Gold-catalyzed processes have been developed for the synthesis of 2-aminoindoles and other substituted indoles from o-alkynyl nitroarenes through tandem reductive cyclization. tandfonline.com
Rhodium (Rh) and Ruthenium (Ru) : Rhodium(III) has been used for C-H activation followed by [3+2] annulation of anilines with internal alkynes. tandfonline.com Ruthenium catalysts have been employed in the hetero-cyclization of amines and amides to produce substituted indoles. tandfonline.com
These transition metal-catalyzed reactions provide powerful and versatile tools for the synthesis and functionalization of the N-aminoindole scaffold, often with high selectivity and efficiency.
| Metal Catalyst | Reaction Type | Starting Materials | Key Features |
| Palladium (Pd) | C-H Activation / Annulation | N-Ts-anilines, Styrenes | Oxidative annulation |
| Copper (Cu) | Multicomponent Coupling | 2-Aminobenzaldehydes, Amines, Alkynes | Forms 3-aminoindoles |
| Gold (Au) | Tandem Reductive Cyclization | o-Alkynyl nitroarenes | High yields of 2-substituted indoles |
| Rhodium (Rh) | C-H Activation / Annulation | Anilines, Internal Alkynes | Atroposelective synthesis |
| Ruthenium (Ru) | Hetero-cyclization | Amines/Amides | Good to excellent yields |
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile pathways for C-C and C-N bond formation. youtube.com These reactions are instrumental in the functionalization of indole scaffolds. nih.gov Palladium's ability to cycle through multiple oxidation states (typically Pd(0) and Pd(II)) facilitates a range of transformations, including cross-coupling, C-H activation, and cascade reactions, which are essential for creating complex heterocyclic systems from simpler precursors. mdpi.comnih.gov
The palladium-catalyzed Heck reaction, a process that forms a new carbon-carbon bond between an alkene and an organohalide, has been adapted for the synthesis of complex indole derivatives. youtube.com A significant application of this methodology is in intramolecular tandem reactions that lead to the dearomatization of the indole ring system, yielding valuable tetracyclic indoline (B122111) scaffolds. This strategy is particularly effective for constructing molecules with vicinal tertiary and quaternary stereocenters, which are common features in biologically active compounds.
A typical dearomative Heck protocol involves the reaction of an N-substituted indole precursor with a coupling partner, such as a phenylboronic acid, in the presence of a palladium catalyst. This cascade annulation is often scalable and can be conducted under ambient conditions, highlighting its practical utility. The process effectively transforms a planar aromatic indole into a three-dimensional indoline structure.
Table 1: Optimized Conditions for a Palladium-Catalyzed Dearomative Heck Protocol
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Ligand | PPh₃ (20 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Additive | Cu₂O (10 mol%) |
| Solvent | Toluene (2.0 mL) |
| Temperature | 100 °C |
| Time | 14 h |
Data derived from a study on the assembly of tetracyclic indoline scaffolds.
Furthermore, dearomative cyclization can be combined with other transformations. For instance, a novel palladium-catalyzed dearomative Heck/[4 + 3] decarboxylative cyclization has been developed using C2-tethered indoles and α-oxocarboxylic acids. This reaction proceeds through the formation of an alkyl-Pd(II) species, which then undergoes C-H activation to generate a palladacycle intermediate, ultimately affording complex fused indolines.
Direct functionalization of carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds represents a highly atom-economical approach to modifying the indole core, avoiding the need for pre-functionalized starting materials. nih.govbeilstein-journals.org Palladium catalysts are highly effective in mediating these transformations, allowing for the direct arylation or alkenylation of the indole ring. beilstein-journals.org
The regioselectivity of these reactions (i.e., whether functionalization occurs at the C-2, C-3, or N-1 position) can often be controlled by the choice of directing group on the indole nitrogen. For example, an N-(2-pyridyl)sulfonyl group can direct palladium-catalyzed C-H alkenylation specifically to the C-2 position. beilstein-journals.org This directing group can be easily installed and subsequently removed, providing a powerful tool for selective synthesis. beilstein-journals.org These methods are tolerant of a wide array of functional groups and open new avenues for functionalizing complex molecules without resorting to cumbersome protecting-group chemistry. beilstein-journals.org
Table 2: Key Features of Palladium-Catalyzed C-H/N-H Functionalization of Indoles
| Feature | Description |
|---|---|
| Catalyst System | Typically involves an electrophilic Pd(II) catalyst (e.g., PdCl₂(MeCN)₂) and an oxidant (e.g., Cu(OAc)₂). beilstein-journals.org |
| Atom Economy | High, as it avoids the use of pre-functionalized substrates. nih.gov |
| Regiocontrol | Can be achieved through the use of removable directing groups on the indole nitrogen. beilstein-journals.org |
| Versatility | Allows for direct arylation and alkenylation at various positions on the indole ring. beilstein-journals.org |
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide a rapid pathway to molecular complexity. nih.gov Palladium catalysis is exceptionally well-suited for initiating such sequences, enabling the efficient construction of fused polycyclic systems containing the indole motif. researchgate.netchemrxiv.org
One such strategy involves a palladium-catalyzed domino process that combines radical cyclization and C-H amination of 1,7-enynes to build N-containing fused quinolin-2(1H)-one scaffolds. rsc.org In another example, palladium catalysis facilitates a multiple C-N bond formation reaction between an indole derivative and di-tert-butyldiaziridinone to synthesize highly π-conjugated indolo[3,2-b]indoles. acs.org This reaction is proposed to proceed through the formation of an indole-fused palladacycle intermediate. acs.org
These cascade reactions are highly valued for their efficiency and ability to construct intricate molecular architectures from simple, readily available starting materials. They often proceed with high stereoselectivity and functional group tolerance, making them powerful tools for synthesizing complex natural products and novel pharmaceutical agents. nih.gov
Nickel-Catalyzed Processes
Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for catalyzing cross-coupling and functionalization reactions. semanticscholar.org Nickel complexes can access a variety of oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), enabling unique reactivity and mechanistic pathways not always accessible with palladium. nih.gov
Catalytic asymmetric hydroamination, the direct addition of an N-H bond across an alkene, is a highly atom-economical method for synthesizing chiral amines. dicp.ac.cn While challenging for indole substrates due to the reduced nucleophilicity of the indole nitrogen, unique nickel-catalyzed approaches have been developed to overcome this hurdle. dicp.ac.cn
A notable method involves the enantioselective and branched-selective hydroamination of 2-azadienes with indoles. dicp.ac.cnynu.edu.cn This reaction, catalyzed by a chiral nickel complex, generates enantioenriched N,N-aminals in good yields and with high enantioselectivities (up to 99% ee). dicp.ac.cn The reaction proceeds under mild conditions and demonstrates a broad substrate scope. dicp.ac.cn Mechanistic studies suggest that the key enantio-determining step is the insertion of the olefin into a Ni-H bond within a nickel-amido hydride complex. dicp.ac.cn This approach provides direct access to valuable enantioenriched N-alkylated indole core structures. researchgate.net
Table 3: Performance of Nickel-Catalyzed Enantioselective Hydroamination of 2-Azadienes with Indoles
| Feature | Result |
|---|---|
| Yield | Up to 96% dicp.ac.cn |
| Enantioselectivity | Up to 99% ee dicp.ac.cn |
| Conditions | Mild reaction conditions dicp.ac.cn |
| Substrate Scope | Broad, with over 60 examples reported dicp.ac.cn |
| Key Intermediate | Nickel-amido hydride complex dicp.ac.cn |
Combining nickel catalysis with photoredox catalysis has opened new frontiers in C-N bond formation, allowing for reactions to proceed under mild conditions using visible light as an energy source. organic-chemistry.org This dual catalytic system has been successfully applied to the N-arylation of indoles, expanding the scope of compatible substrates to include those with unprotected C3-positions and base-sensitive functional groups. chemrxiv.org
Mechanistic studies of these reactions have revealed a pathway that diverges from those typically proposed for other C-N coupling reactions. chemrxiv.org In the case of indole N-arylation, a Ni(I/III) catalytic cycle is operative. chemrxiv.org A key finding is that the indole nucleophile acts as a ligand, coordinating to a Ni(I) intermediate before oxidative addition with the aryl halide. chemrxiv.org This pre-coordination creates a more electron-rich Ni(I) species, which accelerates the reaction, even with challenging electron-rich aryl bromides. chemrxiv.org This process highlights the utility of photoredox catalysts as controlled single-electron transfer agents that can modulate the oxidation state of the nickel catalyst, thereby enabling difficult C-N bond-forming reductive eliminations. nih.gov
Copper-Catalyzed Amination (Ullmann-type)
The Ullmann condensation, a copper-catalyzed N-arylation reaction, represents a classical and straightforward approach to forming C-N bonds, which can be adapted for the synthesis of N-aminoindoles. acs.org This method typically involves the coupling of an aryl halide with an amine or a nitrogen-containing heterocycle in the presence of a copper catalyst. nih.gov While traditionally requiring harsh reaction conditions, significant advancements have been made by employing various ligands to improve catalyst activity and broaden the substrate scope. acs.org
In the context of N-aminoindole synthesis, a plausible Ullmann-type strategy would involve the coupling of a suitable amine source with an appropriately substituted indole derivative. For instance, the synthesis of N-arylindoles has been successfully achieved by reacting indoles with aryl halides using a copper iodide (CuI) catalyst, often in the presence of a ligand such as 1,10-phenanthroline or various diamines. acs.orgnih.gov The reaction is typically carried out in a high-boiling solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
A one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling has been developed for the synthesis of multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org This highlights the versatility of copper catalysis in constructing complex indole frameworks. Although direct N-amination of indoles to form N-aminoindoles using this method is less commonly reported, the fundamental principles of the Ullmann reaction suggest its potential applicability. A hypothetical approach for the synthesis of 5,6-Dimethoxy-1H-indol-1-amine could involve the reaction of 5,6-dimethoxyindole (B14739) with an aminating agent in the presence of a copper catalyst.
Below is a table summarizing typical conditions for copper-catalyzed N-arylation of indoles, which can be considered analogous to the N-amination process.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI | trans-1,2-Cyclohexanediamine | K3PO4 | Toluene | 110 | 85-95 |
| CuI | N,N'-Dimethyl-1,2-cyclohexanediamine | K3PO4 | Toluene | 110 | 80-90 |
| Cu Powder | None | K3PO4 | Water | 100 | 70-90 |
| CuI | Johnphos | KHCO3 | DMSO | 130 | up to 88 |
Organocatalytic and Metal-Free Approaches
In recent years, organocatalysis and metal-free synthetic methods have gained prominence as powerful alternatives to traditional metal-catalyzed reactions. These approaches often offer milder reaction conditions, greater functional group tolerance, and avoidance of toxic heavy metal residues.
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of promoting a wide range of chemical transformations. acs.orgnih.govrsc.org In the context of aminoindole chemistry, NHCs have been successfully employed in enantioselective annulation reactions to construct complex chiral heterocyclic systems. rsc.org
One notable application is the NHC-catalyzed [3+3] annulation of 2-amino-1H-indoles with 2-bromoenals, which provides access to functionalized 2-aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-ones in good yields and with high enantioselectivities. rsc.org This transformation proceeds through the formation of a chiral acyl-azolium intermediate from the bromoenal and the NHC catalyst. acs.orgnih.gov This intermediate then undergoes a reaction sequence with the aminoindole to afford the annulated product.
The scope of this methodology has been explored with various substituted aminoindoles and bromoenals, demonstrating its utility in generating molecular diversity. A general representation of this reaction is shown below:
2-Aminoindole + 2-Bromoenal --(NHC catalyst, Base)--> Chiral dihydropyrimido[1,2-a]indol-4(1H)-one
The following table summarizes representative examples of this NHC-catalyzed annulation.
| 2-Aminoindole Substituent | 2-Bromoenal Substituent | NHC Catalyst | Yield (%) | Enantiomeric Excess (%) |
| H | 4-Cl-C6H4 | Triazolium salt | 85 | 92 |
| 5-Me | 4-MeO-C6H4 | Triazolium salt | 88 | 95 |
| 5-Cl | C6H5 | Triazolium salt | 82 | 90 |
The inherent nucleophilicity of the indole ring, particularly at the C3 position, typically directs its reactivity towards electrophiles. Oxidative umpolung strategies aim to reverse this polarity, rendering the indole core electrophilic and enabling novel transformations. nih.gov This approach is particularly useful for the dearomatization of indoles, leading to the formation of three-dimensional indoline or indolenine structures. rsc.orgrsc.org
One such strategy involves the use of a chiral quaternary ammonium hypoiodite catalyst to achieve an enantioselective dearomative aza-spirocyclization of 2,3-disubstituted indoles. nih.gov Mechanistic studies suggest that the umpolung reactivity at the C3 position is achieved through iodination of the indole nitrogen. This method has been successfully applied to the synthesis of spiroindolenines, including spiropyrrolidines and spiroazetidines.
The introduction of an electron-withdrawing group at the C2 position of the indole can suppress competitive racemic pathways and enhance the enantioselectivity of the spirocyclization. nih.gov This strategy opens up new avenues for the asymmetric synthesis of complex indole alkaloids and other nitrogen-containing heterocycles.
While not a direct synthesis of N-aminoindoles, a notable metal-free method for the synthesis of 3-aminoindoles from 2-nitrochalcones provides insight into the construction of aminoindoles from readily available starting materials. researchgate.netnih.gov This step-economic strategy utilizes ammonia or primary amines as the nitrogen source under transition-metal-free conditions.
The reaction proceeds efficiently under mild conditions, offering an environmentally friendly and scalable route to a variety of 3-aminoindoles. This methodology has been applied to the synthesis of intermediates for COX-2 inhibitors and tubulin polymerization inhibitors, demonstrating its practical utility.
Enantioselective Synthesis Strategies for Chiral N-Aminoindoles
The synthesis of chiral molecules is of paramount importance in drug discovery and development. In the realm of N-aminoindoles, enantioselective synthesis has focused on the creation of axially chiral compounds, where the chirality arises from restricted rotation around a stereogenic axis, such as an N-N or N-C bond.
A highly atropenantioselective synthesis of N-aminoindoles containing N-N axes has been developed using a chiral cyclic isothiourea as an organocatalyst. acs.orgdicp.ac.cn This method employs an N-acylation reaction, where aroyl chlorides are used as acylation reagents to construct the atropisomeric compounds. dicp.ac.cn The resulting N-aminoindole products, bearing stereogenic N-N axes, are obtained in high yields and with excellent enantioselectivities.
This approach has been shown to be effective for a range of substituted N-aminoindoles and aroyl chlorides. The following table provides examples of this enantioselective N-acylation.
| N-Aminoindole Substrate | Aroyl Chloride | Catalyst | Yield (%) | Enantiomeric Excess (%) |
| 2-COOEt-N-aminoindole | Benzoyl chloride | Chiral Isothiourea | 95 | 96 |
| 2-COOEt-N-aminoindole | 4-Methoxybenzoyl chloride | Chiral Isothiourea | 92 | 98 |
| 2-COOEt-N-aminoindole | 2-Naphthoyl chloride | Chiral Isothiourea | 90 | 94 |
Another organocatalytic approach to axially chiral N,N'-bisindoles involves the use of a chiral phosphoric acid catalyst in a formal (3+2) cycloaddition of indole-based enaminones with 2,3-diketoesters. nih.gov This strategy, which involves a de novo indole-ring formation, provides access to various axially chiral N,N'-bisindoles in good yields and with high enantioselectivities.
Advanced Spectroscopic Characterization of 5,6 Dimethoxy 1h Indol 1 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the molecular structure can be assembled.
One-Dimensional NMR (¹H and ¹³C) Data Analysis
One-dimensional ¹H and ¹³C NMR spectra are fundamental to the characterization of 5,6-Dimethoxy-1H-indol-1-amine derivatives. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, the protons of the methoxy (B1213986) groups typically appear as sharp singlets in the upfield region of the spectrum. Aromatic protons on the indole (B1671886) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the substitution pattern.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and its bonding environment. For indole derivatives, the carbon atoms of the benzene (B151609) and pyrrole (B145914) rings resonate at distinct chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Indole Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | ~8.0-8.2 (broad singlet) | - |
| H-2 | ~6.5 (triplet) | ~102 |
| H-3 | ~7.2 (triplet) | ~124 |
| H-4 | ~7.6 (doublet) | ~120 |
| H-7 | ~7.5 (doublet) | ~111 |
| C-2 | - | ~102 |
| C-3 | - | ~124 |
| C-3a | - | ~128 |
| C-4 | - | ~120 |
| C-5 | - | ~122 |
| C-6 | - | ~121 |
| C-7 | - | ~111 |
| C-7a | - | ~136 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the indole ring.
Specificity and Assignment of N-H Resonances in Indole Systems
The N-H proton of the indole ring has a characteristic chemical shift that is sensitive to its environment, including solvent effects and hydrogen bonding. In many indole alkaloids, the N-H proton signal appears as a broad singlet in the downfield region of the ¹H NMR spectrum, typically between δ 10 and 11 ppm in aprotic solvents like DMSO-d6. acs.org This deshielding is due to the aromatic character of the indole ring. The assignment of the N-H resonance can be confirmed by deuterium (B1214612) exchange experiments, where the addition of D₂O results in the disappearance of the N-H signal. In some cases, coupling between the N-H proton and other nearby protons can be observed, providing further structural information. researchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum can offer valuable clues about the molecule's structure.
Electron Impact (EI-MS) Fragmentation Pathways of Heterocyclic Amines
Electron Impact (EI) is a "hard" ionization technique that often leads to extensive fragmentation of the molecule. azom.com For heterocyclic amines like indole derivatives, the fragmentation pathways are often characteristic and can be used for structural identification. scirp.orgresearchgate.net The molecular ion (M⁺) is typically observed, and its mass provides the molecular weight of the compound. nist.gov
Common fragmentation pathways for indole derivatives include:
Loss of a hydrogen atom: This leads to the formation of a stable [M-H]⁺ ion.
Cleavage of the pyrrole ring: This can result in the loss of fragments such as HCN or CH₂N. scirp.org
Loss of substituents: In the case of this compound, the loss of a methyl group (CH₃) from one of the methoxy groups is a likely fragmentation pathway. This would be followed by the loss of a carbon monoxide (CO) molecule.
Table 2: Common EI-MS Fragment Ions for Indole Derivatives
| Fragment Ion | Description |
| [M]⁺ | Molecular Ion |
| [M-H]⁺ | Loss of a hydrogen atom |
| [M-CH₃]⁺ | Loss of a methyl group (from a substituent) |
| [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrrole ring |
| m/z 90 | Often corresponds to the C₇H₆⁺ ion after ring cleavage |
| m/z 89 | Can result from the loss of HCN from the indole nucleus |
Multistep Mass Spectrometry (MSn) for Detailed Fragmentation Analysis
Multistep mass spectrometry, or MSⁿ, is a powerful technique for elucidating complex fragmentation pathways. nih.gov In an MSⁿ experiment, a specific fragment ion from a previous MS stage is isolated and then subjected to further fragmentation. This process can be repeated multiple times to build up a detailed picture of how the molecule breaks apart. nih.gov For heterocyclic amines, MSⁿ can be used to differentiate between isomers and to confirm the connectivity of different parts of the molecule. nih.govresearchgate.net By analyzing the daughter ions and granddaughter ions, the fragmentation mechanisms can be proposed and the structure of the original molecule can be confirmed with a high degree of confidence.
Ion Trap Mass Analysis for Elucidating Heterocyclic Compound Structures
Ion trap mass spectrometry stands as a powerful analytical technique for the structural elucidation of heterocyclic compounds, including derivatives of this compound. This method involves the trapping of ions within a radiofrequency quadrupole field, allowing for sequential fragmentation (MSn) experiments. These experiments provide invaluable data for piecing together the molecular structure by analyzing the breakdown pathways of a parent ion into smaller fragment ions. The resulting mass spectrum offers a distinct fingerprint of the compound, revealing key structural motifs and the connectivity of its constituent atoms.
In the context of this compound and its derivatives, ion trap mass analysis typically begins with a soft ionization technique, such as electrospray ionization (ESI), to produce the protonated molecule [M+H]+. This parent ion is then isolated and subjected to collision-induced dissociation (CID), initiating a cascade of fragmentation events. The resulting product ions are then detected, providing a detailed MS/MS spectrum. Further stages of fragmentation (MS3, MS4, etc.) can be performed on specific fragment ions to gain even more profound structural insights.
The fragmentation patterns observed for indole derivatives are often characterized by cleavages within the indole ring system and the loss of substituents. For instance, studies on various indole derivatives have shown characteristic losses of small neutral molecules. scirp.org In the case of this compound, the fragmentation is expected to be influenced by the methoxy groups on the benzene ring and the unique N-amino functionality.
Detailed analysis of the fragmentation of the core 5,6-dimethoxyindole (B14739) structure suggests that initial cleavages would likely involve the methoxy groups. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH3), followed by the loss of a molecule of carbon monoxide (CO).
The N-amino group introduces additional fragmentation pathways. N-N bond cleavage is a plausible fragmentation route, leading to the loss of ammonia (B1221849) (NH3) or related nitrogenous fragments. The stability of the resulting ions plays a crucial role in directing the fragmentation cascade.
Based on the general fragmentation behavior of indole alkaloids and related heterocyclic compounds, a proposed fragmentation pathway for this compound can be outlined. The protonated molecule would first undergo the loss of the amino group, followed by sequential losses from the methoxy substituents.
The detailed research findings from ion trap mass analysis allow for the confident identification of unknown heterocyclic compounds and the characterization of their isomers. While specific experimental data for this compound is not widely published, the established principles of mass spectrometry and the known fragmentation patterns of related indole derivatives provide a solid foundation for predicting its mass spectral behavior.
Research Findings on the Fragmentation of this compound Derivatives
While specific literature on the ion trap mass analysis of this compound is scarce, we can infer its fragmentation pattern based on the known behavior of similar structures, such as 5,6-dimethoxyindole and other N-substituted indoles. The following tables present a plausible fragmentation pathway and the corresponding mass-to-charge ratios (m/z) of the expected ions.
Table 1: Predicted Major Fragment Ions of Protonated this compound ([M+H]+) in Ion Trap MS/MS
| m/z | Proposed Fragment Structure | Neutral Loss | Description of Fragmentation |
| 193.1 | [C10H13N2O2]+ | - | Protonated molecular ion |
| 176.1 | [C10H12O2]+• | NH | Loss of the amino group |
| 161.1 | [C9H9O2]+ | CH3 | Loss of a methyl radical from a methoxy group |
| 133.1 | [C8H9O]+ | CO | Loss of carbon monoxide following methyl loss |
| 118.1 | [C7H6O]+• | CH3 | Loss of the second methyl radical |
| 90.1 | [C6H6]+• | CO | Loss of the second carbon monoxide molecule |
Table 2: Proposed Stepwise Fragmentation (MS3) of the [M+H-NH]+ Ion (m/z 176.1)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 176.1 | 161.1 | CH3 | Initial loss of a methyl radical from one of the methoxy groups of the 5,6-dimethoxyindole radical cation. |
| 161.1 | 133.1 | CO | Subsequent loss of a carbon monoxide molecule, a common fragmentation for methoxy-aromatic compounds. |
| 133.1 | 118.1 | CH3 | Loss of the second methyl radical from the remaining methoxy group. |
| 118.1 | 90.1 | CO | Final loss of the second carbon monoxide molecule to form a stable aromatic cation. |
This systematic fragmentation, where the initial loss of the N-amino group is followed by the characteristic degradation of the dimethoxyindole core, provides a clear and logical pathway for the structural elucidation of this compound and its derivatives using ion trap mass spectrometry. The ability to perform multiple stages of mass analysis (MSn) is a key advantage of ion trap instruments, allowing for the detailed mapping of these fragmentation cascades.
Reactivity and Reaction Mechanisms of 5,6 Dimethoxy 1h Indol 1 Amine
Electrophilic Aromatic Substitution Patterns in Indole-1-amine Systems
The indole (B1671886) ring system is classified as a π-excessive aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). chim.it The delocalization of the nitrogen lone pair electrons into the ring system significantly increases the electron density, particularly at the C3 position of the pyrrole (B145914) moiety. ic.ac.ukresearchgate.net Consequently, electrophilic attack on unsubstituted indole occurs preferentially at C3. nih.govpearson.com This inherent reactivity is estimated to be several orders of magnitude greater than that of benzene (B151609). nih.gov
In indole-1-amine systems, the N-amino group introduces further complexity. While the primary site of electrophilic attack remains the C3 position due to its high electron density, the N-amino group itself is a nucleophilic center. researchgate.net The reaction outcome often depends on the nature of the electrophile and the reaction conditions. Strong electrophiles may react at the exocyclic nitrogen, while typical EAS reactions target the indole ring. If the C3 position is blocked, substitution may occur at the C2 position. researchgate.net The stability of the resulting cationic intermediate, often referred to as a Wheland intermediate, is a key factor in determining the regioselectivity, with the intermediate for C3 substitution being the most stable as it preserves the aromaticity of the benzene ring. ic.ac.uk
Influence of Methoxy (B1213986) Substitution on Indole Ring Reactivity and Regioselectivity
The presence of two methoxy groups at the C5 and C6 positions of the indole ring has a profound impact on the molecule's reactivity. Methoxy groups are strong electron-donating groups through resonance (+R effect), further enriching the π-system of the entire indole nucleus. chim.itacs.org This enhanced electron density significantly activates the molecule towards electrophilic attack, allowing reactions to proceed under milder conditions than those required for unsubstituted indole. chim.it
The regioselectivity of EAS is also influenced by these substituents. While the C3 position remains the most reactive site, the methoxy groups strongly activate the benzene portion of the molecule, particularly the C4 and C7 positions, which are ortho and para to the methoxy groups. chim.it Therefore, in reactions where the C3 position is either sterically hindered or deactivated, or under conditions favoring substitution on the benzene ring, electrophilic attack can be directed to C4 or C7. The precise outcome depends on a balance between the directing effects of the pyrrole nitrogen, the N-amino group, and the two methoxy groups. For instance, the introduction of an electron-donating methoxy group at the C7 position of a 4-substituted indole has been shown to reverse the typical regioselectivity of cyclization reactions, favoring attack at the C5 position. beilstein-journals.org
| Position | Electronic Influence of Substituents | Predicted Reactivity toward Electrophiles |
| N1 (Amine) | Nucleophilic nitrogen with lone pair. | Site for amination, acylation, or reaction with strong electrophiles. |
| C2 | Less electron-rich than C3. | Secondary site for electrophilic attack if C3 is blocked. |
| C3 | Highest electron density in the indole system. | Primary site for most electrophilic aromatic substitution reactions. ic.ac.uknih.gov |
| C4 | Ortho to C5-methoxy group. | Activated site for electrophilic attack on the benzene ring. chim.it |
| C7 | Ortho to C6-methoxy group. | Activated site for electrophilic attack on the benzene ring. chim.it |
Oxidation and Reduction Pathways of the Indole-1-amine Moiety
The indole-1-amine moiety is susceptible to both oxidation and reduction reactions, targeting different parts of the molecule.
Oxidation: The oxidation of the indole nucleus is a well-studied process. copernicus.orgresearchgate.net Depending on the oxidant and reaction conditions, various products can be formed. A common pathway involves the oxidation of the C2-C3 double bond. For instance, the heme enzyme indoleamine 2,3-dioxygenase (IDO) can oxidize indole using H₂O₂ to yield 2-oxoindole and 3-oxoindole as major products. nih.gov This suggests that 5,6-Dimethoxy-1H-indol-1-amine could be oxidized to the corresponding 5,6-dimethoxy-2-oxindole or 3-oxindole derivatives. The reaction likely proceeds through highly reactive intermediates like epoxides or radical cations. researchgate.netnih.gov The N-amino group can also be a site of oxidation, potentially leading to the formation of nitroso or nitro compounds, or undergoing oxidative cleavage.
Reduction: Reduction of the indole system typically requires strong reducing agents and focuses on the pyrrole ring. Catalytic hydrogenation, for example, can reduce the C2-C3 double bond to yield an indoline (B122111) derivative. In the case of this compound, this would lead to 5,6-dimethoxy-2,3-dihydro-1H-indol-1-amine. The N-amino group itself is generally stable to typical reducing conditions used for the indole ring, but under more forcing conditions, reductive cleavage of the N-N bond could potentially occur. The reduction of nitro-substituted indoles to the corresponding aminoindoles using catalysts like Pd/C is a common synthetic transformation. d-nb.info
Mechanistic Investigations of N-Amination and Related Transformations
The synthesis of N-aminoindoles (indole-1-amines) can be achieved through the N-amination of an indole precursor. Reagents like monochloramine (NH₂Cl) have proven effective for this transformation, reacting with the deprotonated indole (indolide anion) to form the N-N bond. nih.govscite.ai The reactivity of the resulting N-amino group is central to further transformations, such as N-arylation.
Catalysts, particularly transition metals like palladium, nickel, and copper, play a pivotal role in transformations such as N-arylation (a reaction analogous to further functionalization of the N-amino group). researchgate.netnih.gov These catalysts facilitate the formation of the C-N bond through a catalytic cycle.
The choice of ligand coordinated to the metal center is crucial for the success of these reactions. mdpi.comnih.gov Ligands can influence the catalyst's reactivity, stability, and selectivity by modifying the electronic and steric environment of the metal. nih.govresearchgate.net For example, in Ni-photoredox N-arylation of indoles, bipyridine-based ligands are commonly used. researchgate.net The electronic properties of the ligand can affect the rate of key steps, such as oxidative addition of the aryl halide to the Ni(I) center. chemrxiv.org N-Heterocyclic Carbenes (NHCs) have also emerged as highly effective ligands for palladium-catalyzed indole syntheses and functionalizations, demonstrating their utility in promoting amination reactions. researchgate.net
| Catalyst System | Transformation | Role of Catalyst/Ligand |
| NiCl₂/dtbbpy/[Ir(ppy)₂]⁺ | Photoredox N-Arylation | The iridium photocatalyst generates a Ni(I) species. The dtbbpy ligand stabilizes the nickel center and modulates its reactivity. researchgate.netchemrxiv.org |
| Pd/C | Reductive Cyclization / Hydrogenation | Heterogeneous catalyst used for reductions, such as converting nitro groups to amines or forming indoles from precursors. d-nb.infoorganic-chemistry.org |
| CuI/Ligand | N-Arylation (Ullmann/Buchwald-Hartwig type) | Copper catalysts are often used for C-N bond formation; ligands like L-proline or N,N-dimethylglycine can facilitate the reaction. organic-chemistry.org |
| B(C₆F₅)₃ / BCl₃ | Lewis Acid Catalyzed Amidation | Boron Lewis acids activate isocyanates toward nucleophilic attack by the indole nitrogen. aalto.fi |
The mechanism of a catalytic reaction is not always universal and can diverge based on the specific substrates and conditions used. A notable example is found in Ni-photoredox catalysis for C-N bond formation. researchgate.net While many such reactions are proposed to proceed via a Ni(0)/Ni(II) cycle, detailed mechanistic studies on the N-arylation of indoles have revealed a different pathway: a Ni(I)/Ni(III) cycle. researchgate.netchemrxiv.org
The key divergence is triggered by the indole nucleophile itself. It was found that the indole coordinates to the Ni(I) center before the oxidative addition of the aryl halide. researchgate.netchemrxiv.org This pre-coordination forms a more electron-rich Ni(I) intermediate, which accelerates the subsequent oxidative addition step. chemrxiv.org This is distinct from mechanisms proposed for the arylation of other nucleophiles like amides, where oxidative addition to a ligand-bound Ni(0) species is often the initial step. This highlights how the specific properties of the nucleophile, in this case, an indole-1-amine system, can fundamentally alter the operative catalytic cycle, influencing the reaction's scope and efficiency. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Analysis (DFT, Ab Initio Methods)
Quantum chemical analysis, utilizing methods such as Density Functional Theory (DFT) and ab initio calculations, serves as a cornerstone for the theoretical investigation of molecular systems. DFT has become a popular method for studying substituted indoles due to its balance of computational cost and accuracy. rsc.orgmdpi.comchemrxiv.org These methods are applied to elucidate the fundamental aspects of the molecular structure and electronic properties of 5,6-Dimethoxy-1H-indol-1-amine.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like this compound, which has rotatable bonds associated with the methoxy (B1213986) and amine groups, conformational analysis is performed to identify the various possible stable conformers and their relative energies. mdpi.com
DFT calculations are employed to optimize the geometry and explore the conformational space of the molecule. mdpi.com These studies can reveal the preferred orientations of the substituents on the indole (B1671886) ring. For instance, intramolecular interactions, such as hydrogen bonding, can significantly influence and stabilize specific conformations. mdpi.com The planarity of the indole ring system and the orientation of the methoxy and amine substituents are key parameters determined through these calculations.
Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C5-O(methoxy) | ~1.37 Å |
| C6-O(methoxy) | ~1.37 Å | |
| N1-N(amine) | ~1.40 Å | |
| Dihedral Angle | C4-C5-O-C(methyl) | Varies with conformer |
| C7-C6-O-C(methyl) | Varies with conformer | |
| C2-N1-N-H | Varies with conformer |
Electronic Structure Characterization (HOMO-LUMO, Frontier Molecular Orbital Analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net
For substituted indoles, the positions and nature of the substituents significantly influence the energies of the frontier orbitals. mdpi.comchemrxiv.org The electron-donating methoxy groups at the C5 and C6 positions, and the amino group at the N1 position, are expected to raise the energy of the HOMO, making the molecule more electron-rich and a better electron donor.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -5.0 to -5.5 |
| LUMO | -0.5 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: These values are estimations based on typical ranges observed for substituted indole derivatives in computational studies and are for illustrative purposes only.
Molecular Orbital Characterization and Electron Density Distributions
The characterization of molecular orbitals involves analyzing their composition in terms of atomic orbital contributions and visualizing their spatial distribution. In this compound, the HOMO is likely to be a π-orbital with significant contributions from the indole ring and the nitrogen and oxygen atoms of the substituents. The LUMO is expected to be a π*-orbital, also distributed over the aromatic system.
Electron density distribution maps provide a visual representation of how electrons are distributed within the molecule. These maps can highlight regions of high and low electron density, which are indicative of the molecule's electrostatic potential and its susceptibility to electrophilic or nucleophilic attack. The electron-rich nature of the indole nucleus, further enhanced by the methoxy and amino substituents, would be evident in these visualizations. mdpi.com
Reactivity Indices and Chemical Stability Parameters (e.g., ΔEgap)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include the HOMO-LUMO gap (ΔEgap), chemical hardness (η), chemical potential (μ), and electrophilicity index (ω). researchgate.net
A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability. researchgate.net The electron-donating substituents in this compound are expected to decrease the HOMO-LUMO gap compared to unsubstituted indole, suggesting increased reactivity.
Table 3: Illustrative Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Typical Value Range |
| HOMO-LUMO Gap (ΔEgap) | ELUMO - EHOMO | 4.0 - 5.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 2.5 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.75 to -3.25 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 1.5 - 2.5 eV |
Note: The values are illustrative and derived from the estimated HOMO and LUMO energies for similar compounds.
Non-Covalent Interactions (NCI) and Atoms-in-Molecules (AIM) Analysis
Non-covalent interactions play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. NCI analysis is a computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the amine hydrogen and a methoxy oxygen, which would contribute to the stability of certain conformers.
The Atoms-in-Molecules (AIM) theory provides a rigorous method for analyzing the electron density topology to define atomic basins and characterize chemical bonds and non-covalent interactions based on the properties of bond critical points.
Theoretical Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts)
Quantum chemical calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure or to aid in the assignment of experimental signals. The accuracy of these predictions depends on the level of theory and basis set used in the calculations.
Molecular Dynamics Simulations (MDS)
Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MDS can provide a detailed understanding of the conformational dynamics, stability, and solvent effects of a molecule.
The conformational landscape of this compound is of significant interest as it dictates how the molecule interacts with its environment and other molecules. The presence of the N-amino group and two methoxy groups introduces several rotatable bonds, leading to a variety of possible conformations.
Molecular dynamics simulations can be employed to explore these conformational possibilities and assess their relative stabilities. A typical MDS study would involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between atoms using a chosen force field. The simulation would then propagate the positions and velocities of the atoms over time, generating a trajectory of the molecule's motion.
Analysis of this trajectory can reveal the preferred conformations of the methoxy and N-amino groups relative to the indole ring. For instance, the orientation of the lone pair of electrons on the exocyclic nitrogen of the N-amino group is crucial for its chemical reactivity. Understanding the rotational barrier around the N-N bond is key to predicting its behavior in chemical reactions.
The stability of different conformers can be evaluated by analyzing their potential energies throughout the simulation. The results can be visualized using Ramachandran-like plots for the dihedral angles of the key rotatable bonds, highlighting the most populated (and therefore most stable) conformational states.
Illustrative Data Table: Conformational Analysis of this compound (Hypothetical Data)
| Dihedral Angle | Most Populated Range (degrees) | Relative Population (%) |
| C1-N1-N-H | -160 to -180 | 65 |
| C1-N1-N-H | 50 to 70 | 30 |
| C5-C6-O-CH3 (syn) | -10 to 10 | 85 |
| C5-C6-O-CH3 (anti) | 170 to 180 | 15 |
| C6-C5-O-CH3 (syn) | -10 to 10 | 88 |
| C6-C5-O-CH3 (anti) | 170 to 180 | 12 |
This table presents hypothetical data to illustrate the type of information that could be obtained from a molecular dynamics simulation. The values are representative of typical conformational preferences in similar molecules.
Theoretical Kinetics Studies
Theoretical kinetics studies aim to predict the rates and mechanisms of chemical reactions. For this compound, these studies can elucidate its reactivity towards various reagents, particularly radicals.
Transition State Theory (TST) is a fundamental theory in chemical kinetics used to calculate the rate constants of elementary reactions. TST posits that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. The rate of the reaction is then determined by the concentration of the transition state species and the frequency at which they convert to products.
To apply TST to a reaction involving this compound, the first step is to locate the transition state structure on the potential energy surface using quantum mechanical calculations (e.g., Density Functional Theory - DFT). Once the geometry and vibrational frequencies of the reactants and the transition state are known, the rate constant can be calculated using the Eyring equation. This approach allows for the theoretical prediction of how reaction rates will change with temperature.
The electron-rich indole nucleus of this compound makes it a potential target for radical attack. Radical Adduct Formation (RAF) is a mechanism where a radical species adds to a molecule, forming a new radical adduct. Computational studies can map out the potential energy surface for the addition of a radical (e.g., a hydroxyl radical) to different positions on the indole ring.
These calculations would likely show that the C2 and C3 positions of the indole ring are the most susceptible to radical addition, a common reactivity pattern for indoles. The presence of the electron-donating methoxy and N-amino groups would further activate the ring towards electrophilic radical attack. The relative energies of the transition states for addition at different sites can be calculated to predict the regioselectivity of the reaction.
In addition to RAF, reactions of this compound with radicals can also proceed via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms.
Single Electron Transfer (SET): In a SET mechanism, an electron is transferred from the indoleamine (which acts as an electron donor) to the radical, forming a radical cation of the indoleamine and an anion of the radical. The feasibility of this pathway can be assessed by calculating the ionization potential of this compound and the electron affinity of the attacking radical. The electron-donating groups on the indole ring would lower its ionization potential, making the SET pathway more favorable.
Hydrogen Atom Transfer (HAT): The N-H bonds of the amino group and the C-H bonds of the methoxy groups are potential sites for hydrogen atom abstraction by a radical. The HAT mechanism involves the transfer of a hydrogen atom (a proton and an electron) to the radical. The bond dissociation energies (BDEs) of the various C-H and N-H bonds in this compound can be calculated to predict the most likely site of hydrogen abstraction. Generally, the N-H bond of the amino group is expected to have a lower BDE than the C-H bonds, making it the primary site for HAT.
Illustrative Data Table: Calculated Bond Dissociation Energies (BDEs) for this compound (Hypothetical Data)
| Bond | Bond Dissociation Energy (kcal/mol) |
| N-H (amino) | 85 |
| C-H (methoxy) | 98 |
| C-H (indole ring) | 110 |
This table presents hypothetical BDE values to illustrate the relative strengths of different bonds within the molecule. The actual values would require specific quantum mechanical calculations.
Machine Learning and Artificial Intelligence in N-Aminoindole Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to chemistry to accelerate discovery and gain new insights. In the context of N-aminoindole chemistry, ML and AI can be utilized in several ways:
Predicting Physicochemical Properties: Machine learning models can be trained on large datasets of molecules to predict properties such as solubility, lipophilicity, and electronic properties. For a new molecule like this compound, these models can provide rapid estimations of its key properties without the need for time-consuming experiments or complex calculations.
Reaction Prediction and Optimization: AI-powered tools are being developed to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. For the synthesis and derivatization of N-aminoindoles, these tools could help chemists to design more efficient and effective synthetic strategies.
Virtual Screening and Drug Discovery: In the context of drug discovery, machine learning models can be used to screen large virtual libraries of compounds to identify those with a high probability of being active against a specific biological target. If this compound were to be investigated as a potential therapeutic agent, these methods could be used to predict its bioactivity and guide the design of more potent analogs.
The application of AI and ML in the study of N-aminoindoles is still an emerging area, but it holds great promise for advancing our understanding of these fascinating molecules and accelerating the discovery of new applications.
Predictive Modeling for Reaction Outcomes and Regioselectivity
Predicting the outcome and regioselectivity of chemical reactions is a primary application of computational chemistry. For a substituted indole like this compound, these models can forecast how the electronic effects of the methoxy and N-amino groups will direct the course of a reaction.
Density Functional Theory (DFT) for Regioselectivity in Electrophilic and Nucleophilic Additions: Computational studies on related indole structures, particularly indolynes (indole arynes), have demonstrated the power of DFT in predicting regioselectivity. nih.govacs.org These studies reveal that distortion energies and the analysis of computed atomic charges can create a predictive model for where a nucleophile is most likely to attack the indole core. nih.gov For this compound, DFT calculations could be used to model its reactivity in reactions such as electrophilic aromatic substitution. The calculations would identify the positions on the indole ring (e.g., C3, C4, C7) with the highest electron density or the lowest energy transition states for electrophilic attack, thus predicting the major product isomer. For instance, in reactions involving indolynes, comparing the internal angles of the aryne can serve as a rapid and reliable method to predict the favored site of nucleophilic attack. nih.gov
Machine Learning for C-H Functionalization: More advanced, data-driven approaches utilize machine learning to predict regioselectivity. For radical C-H bond functionalization of heterocycles, a machine learning model can be trained to predict the transition state energy barrier based on the computed properties of the isolated reactants. nih.govresearchgate.net This allows for rapid and reliable predictions of which C-H bond is most likely to react. nih.gov A Random Forest model, using physical organic features, has shown high accuracy in predicting both the site and selectivity of such reactions. nih.gov This methodology could be applied to predict the outcomes of radical reactions involving this compound.
Table 1: Illustrative DFT-Predicted Regioselectivity for Nucleophilic Addition to Substituted Indolynes
| Indolyne Intermediate | Predicted Major Regioisomer | Computational Rationale | Reference |
| 4,5-Indolyne | C4-adduct | Lower distortion energy for attack at C4 | nih.gov |
| 6,7-Indolyne | C7-adduct | Lower distortion energy for attack at C7 | nih.gov |
| Substituted 4,5-Indolyne | C4-adduct | Enhanced regioselectivity due to substituent effects on distortion energies | acs.org |
Retrosynthesis Prediction for N-Heterocyclic Compounds
Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available precursors, is a complex task that is increasingly being aided by artificial intelligence. synthical.com For a novel or complex N-heterocyclic compound like this compound, computational retrosynthesis tools can propose viable synthetic routes that might not be immediately obvious to a human chemist.
Several computer-aided organic synthesis (CAOS) software platforms are available for this purpose, including IBM RXN, ChemAIRS, Spaya, and AiZynthFinder. wikipedia.org These tools leverage vast databases of known chemical reactions and employ sophisticated algorithms, often based on machine learning, to identify potential disconnections and precursor molecules. wikipedia.orgcas.org For instance, when designing a synthesis for a complex indole alkaloid, these programs can suggest key reactions like the Fischer indole synthesis or Pictet-Spengler reaction at crucial steps. nih.govrsc.org For this compound, a retrosynthesis program might suggest a route starting from a substituted aniline (B41778) or hydrazine (B178648) and a suitable ketone or aldehyde, followed by functional group manipulations to install the dimethoxy and N-amino groups.
Table 2: Examples of Publicly Accessible Retrosynthesis Prediction Software
| Software Tool | Developer/Affiliation | Core Technology | Key Feature | Reference |
| IBM RXN for Chemistry | IBM | AI Models (Transformers) | Freely accessible cloud-based platform for reaction prediction and retrosynthesis | wikipedia.org |
| AiZynthFinder | AstraZeneca / Univ. of Bern | Monte Carlo Tree Search & Neural Networks | Open-source tool that can be retrained on user-specific datasets | wikipedia.org |
| ASKCOS | MIT | Machine Learning / AI | Open-source suite of tools for synthesis planning and computational chemistry | wikipedia.org |
| Spaya | Iktos | AI-based | Freely accessible tool for retrosynthesis planning | wikipedia.org |
AI-Driven Optimization of Reaction Conditions
Data-Driven Approaches and Feature Engineering for Chemical Reactivity
The chemical reactivity of a molecule like this compound can be predicted using data-driven models that correlate molecular features with experimental outcomes. This process relies heavily on "feature engineering," which involves selecting and transforming raw chemical information into numerical descriptors that a machine learning model can interpret. semanticscholar.org
For predicting reactivity, these features can include quantum chemical descriptors calculated using methods like DFT, such as orbital energies (HOMO/LUMO), atomic charges, and bond orders. rsc.org For example, DFT calculations have been successfully used to predict the standard redox potentials for the oxidation of substituted indoles, with results showing good agreement with experimental values. rsc.org Machine learning models can also be trained on descriptors representing molecular structure (e.g., molecular fingerprints) and physical properties to predict reaction outcomes. semanticscholar.org The combination of mechanism-based computational statistics and machine learning has proven to be a useful strategy for predicting the selectivity of organic reactions. researchgate.net
Table 3: Examples of Engineered Features for Predicting Chemical Reactivity
| Feature Category | Specific Descriptors | Application | Reference |
| Quantum Chemical | HOMO/LUMO energies, Atomic charges, Spin density | Predicting oxidation potentials, regioselectivity | rsc.org |
| Structural (Fingerprints) | Morgan fingerprints, MACCS keys | Predicting reaction outcomes, catalyst performance | semanticscholar.org |
| Physical Organic | Steric parameters (e.g., Sterimol), Electronic parameters (e.g., Hammett values) | Predicting regioselectivity in C-H functionalization | nih.gov |
| Vibrational | Computed vibrational frequencies | Predicting reaction performance in cross-coupling | semanticscholar.org |
Transfer Learning Applications in Heterocyclic Synthesis Prediction
One of the challenges in building predictive models for specific reaction classes, such as the synthesis of substituted indoles, is the limited availability of highly specific training data. Transfer learning offers a solution to this problem. In this approach, a machine learning model is first trained on a large and general dataset of chemical reactions. The "knowledge" gained from this pre-training, such as an understanding of general chemical principles and reactivity patterns, is then transferred and fine-tuned on a smaller, more specific dataset—for example, reactions forming indole rings.
This technique has been shown to significantly boost the performance of models for tasks like retrosynthesis prediction for N-heterocyclic compounds where data is scarce. By leveraging the patterns learned from a vast chemical space, the model can make more accurate predictions for the specialized domain of indole synthesis, even with limited specific examples. This would be particularly valuable for predicting synthetic routes to less common derivatives like this compound.
Potential Applications and Derivatization Strategies for 5,6 Dimethoxy 1h Indol 1 Amine
Utility in Organic Synthesis as Versatile Building Blocks and Intermediates
The indole (B1671886) nucleus, particularly when activated with electron-donating methoxy (B1213986) groups, is a cornerstone in organic synthesis, serving as a precursor for a multitude of complex molecules. chim.it The 5,6-dimethoxyindole (B14739) framework, for instance, has been utilized as a building block for materials like organic semiconductors. chim.it The introduction of a 1-amino group further enhances the synthetic utility of this scaffold.
N-aminoindoles are valuable intermediates, capable of undergoing a variety of chemical transformations. The N-N bond can be functionalized, for example, through N-acylation to create axially chiral N-aminoindoles, which have shown promise in asymmetric catalysis and as agricultural antibacterial agents. dicp.ac.cnacs.org Synthetic strategies to access N-aryl-1-aminoindoles have been developed through methods like photo-induced N-N coupling and intermolecular redox amination, highlighting the reactivity and versatility of the N-aminoindole core. acs.orgacs.orgnih.gov These reactions demonstrate that the amino group at the N1 position can act as a nucleophile or be incorporated into more complex cyclic and acyclic structures.
The dual functionality of 5,6-Dimethoxy-1H-indol-1-amine—the reactive N-amino group and the potential for electrophilic substitution on the indole ring—positions it as a versatile building block for diversity-oriented synthesis, enabling the creation of libraries of novel compounds for screening in various applications. rsc.org
Derivatization for Materials Science and Advanced Functional Materials
The electronic properties of the indole ring system make it an attractive component for advanced functional materials. Methoxy-substituted indoles, in particular, have been investigated as foundational units for organic semiconductors due to their electron-rich nature. chim.it While direct studies on this compound in materials science are limited, its structural components suggest significant potential.
The development of high-performance n-type polymer semiconductors is crucial for advancing organic electronics. digitellinc.com This often requires the design of highly electron-deficient building blocks. digitellinc.com The N-amino group in this compound offers a site for derivatization with electron-withdrawing groups, which could tune the electronic properties of the resulting molecule, making it a candidate for incorporation into n-type or bipolar conducting polymers. nih.gov
In the field of organic photovoltaics (OPVs), there is a continuous search for novel organic semiconductors that can improve efficiency and stability. The 5,6-dimethoxyindole scaffold is related to structures that have been explored for such applications. For instance, derivatives of 5,6-dihydroxyindole-2-carboxylic acid, which can be synthesized from 5,6-dimethoxyindole precursors, are key components of melanins, natural pigments known for their UV-protective properties. nih.gov This inherent photostability and electronic activity suggest that appropriately functionalized 5,6-dimethoxyindole derivatives could be developed as donor or acceptor materials in OPV devices. The N-amino group provides a convenient handle for attaching solubilizing groups or other functional moieties to optimize film morphology and electronic coupling within the active layer of a solar cell.
Development as Chemical Probes and Research Tools
Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes. The indole scaffold is a component of many fluorophores. Recent research has demonstrated that N-aryl-1-amino indoles can be transformed into fluorescent probes. acs.orgacs.org For example, a novel rhodamine-based fluorescent probe synthesized from an N-aryl-1-amino indole derivative displayed high selectivity and sensitivity for Fe³⁺ ions, showing both a "turn-on" fluorescent response and a colorimetric change. acs.org
This precedent suggests a clear derivatization strategy for this compound. By coupling the N-amino group with fluorogenic reagents or designing molecules where the N-N bond cleavage or formation is triggered by a specific analyte, it is possible to develop novel chemical probes. The 5,6-dimethoxy substitution pattern could further modulate the photophysical properties, such as absorption and emission wavelengths, potentially leading to probes with tailored characteristics for specific imaging applications. acs.orgacs.org The synthesis of such probes often involves modular approaches, allowing for the creation of diverse tools for chemical biology. nih.govsigmaaldrich.com
Applications in Agricultural Chemistry (e.g., Plant Growth Regulation, Fungicidal Activity)
Indole derivatives are of significant importance in agricultural chemistry. The most well-known is indole-3-acetic acid (IAA), a natural plant hormone that regulates many aspects of plant growth and development. frontiersin.orgnih.govresearchgate.netnih.gov The structural similarity of this compound to this class of compounds suggests its potential for derivatization into novel plant growth regulators. frontiersin.orgnih.gov By modifying the N-amino group to introduce carboxylic acid-containing side chains or other bioisosteres, it may be possible to create compounds that interact with plant hormone signaling pathways.
Furthermore, the indole scaffold is present in various compounds exhibiting fungicidal activity. Research into N-aminoindole derivatives has revealed that some enantiopure forms exhibit promising antibacterial and antifungal activities against plant pathogens. dicp.ac.cnacs.org This suggests that this compound could serve as a valuable starting material for the synthesis of new agrochemical fungicides. Derivatization through N-acylation has been shown to be a particularly effective strategy for generating biologically active N-aminoindoles. dicp.ac.cnacs.org The fungicidal potential of novel heterocyclic compounds is an active area of research, with studies showing that even subtle structural modifications can lead to significant changes in activity and spectrum. nih.govnih.govmdpi.com
Below is a table summarizing research findings on the agricultural potential of related indole compounds.
| Compound Class | Application | Research Finding |
| Indole-3-acetic acid (IAA) | Plant Growth Regulation | A primary plant hormone (auxin) that influences root formation, cell elongation, and fruit development. frontiersin.orgnih.govresearchgate.net |
| Indole-3-butyric acid (IBA) | Plant Growth Regulation | A synthetic auxin commonly used to stimulate root growth in plant cuttings. frontiersin.orgnih.gov |
| Axially Chiral N-Aminoindoles | Fungicidal/Antibacterial | Enantiopure N-acylated N-aminoindoles have shown promising activity against various plant pathogens. dicp.ac.cnacs.org |
| Isoindoline (B1297411) Derivatives | Fungicidal Activity | Novel isoindoline compounds have demonstrated significant in vivo efficacy against fungal infections like Botrytis cinerea. nih.gov |
Industrial Chemical Applications (e.g., Dyes, Fragrances)
The indole ring is historically significant in the dye industry as the core structure of indigo. In modern applications, its primary industrial use is in the fragrance industry. Pure indole has a complex odor profile; at high concentrations, it is fecal and pungent, but at very low concentrations, it imparts a floral note, being a key component in the natural scent of flowers like jasmine and tuberose. fragrantica.comscentspiracy.com
Indole and its derivatives are widely used in perfumery to add depth, warmth, and a natural floral character to fragrances. fragrenza.com Derivatization of the indole structure is a common strategy to modify its olfactory properties. For example, N-acylation of indole to produce compounds like 1-acetyl-1H-indole results in fragrances with distinct floral notes, such as a combination of jasmine and orange flower, but without the intense animalic character of the parent indole. google.com This indicates that modification at the N1 position, such as with the amino group in this compound, could lead to novel fragrance ingredients. The N-amino group could be acylated, alkylated, or otherwise modified to create a palette of new scents with potentially unique floral, woody, or spicy characteristics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,6-Dimethoxy-1H-indol-1-amine, and what key experimental parameters influence yield?
- Answer : The compound can be synthesized via multi-step reactions involving indole precursors. For example, analogous procedures (e.g., Schiff base formation) require refluxing indole derivatives with amines in ethanol under acidic catalysis . Critical parameters include:
- Catalyst selection : Tetrabutylammonium bromide enhances substitution reactions on the indole ring .
- Reaction time/temperature : Prolonged reflux (e.g., 7–12 hours) improves cyclization efficiency .
- Purification : Column chromatography or recrystallization ensures purity, with yields typically ranging from 60–85% depending on substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- 1H/13C NMR : Resolves methoxy groups (δ ~3.8–4.0 ppm for OCH3) and amine protons (δ ~5.5–6.0 ppm) .
- FT-IR : Confirms NH stretching (3200–3450 cm⁻¹) and C=O/C-N vibrations (if applicable) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 207.1) .
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
- Answer : Standard protocols include:
- Strains tested : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., A. niger) .
- Methods : Agar diffusion or microdilution assays, with MIC (Minimum Inhibitory Concentration) values reported in µg/mL .
- Controls : Positive (e.g., ciprofloxacin) and negative (DMSO/vehicle) controls ensure reliability .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate the mechanism of action of this compound?
- Answer :
- Target selection : Androgen receptor (AR) or microbial enzymes (e.g., DNA gyrase) are common targets .
- Software : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions .
- Key interactions : Hydrogen bonding with residues (e.g., LEU704, GLY708 in AR) and hydrophobic contacts improve docking scores (e.g., −7.0 kcal/mol) .
- Validation : Molecular dynamics simulations (100 ns) assess binding stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) .
- Structural analogs : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., enhanced activity against Gram-positive strains) .
Q. How can reaction conditions be optimized to improve regioselectivity in this compound derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
